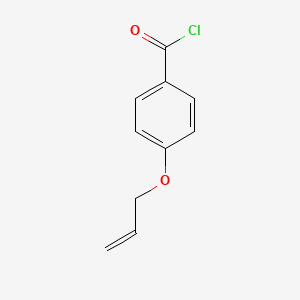

4-Allyloxybenzoyl chloride

Description

4-Allyloxybenzoyl chloride (CAS 36844-51-6) is an acyl chloride derivative characterized by a benzoyl group substituted with an allyloxy (-OCH₂CH=CH₂) moiety at the para position. It is synthesized via refluxing 4-allyloxybenzoic acid with thionyl chloride (SOCl₂), a method common to many benzoyl chlorides . This compound is primarily utilized in medicinal chemistry for synthesizing benzamide analogs, such as negative allosteric modulators of neuronal nicotinic receptors . The allyloxy group introduces both electronic and steric effects, distinguishing it from simpler alkyl or halogen-substituted benzoyl chlorides.

Properties

IUPAC Name |

4-prop-2-enoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMVIVUKHYHNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472824 | |

| Record name | 4-ALLYLOXYBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36844-51-6 | |

| Record name | 4-ALLYLOXYBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Allyloxybenzoyl chloride can be synthesized from 4-allyloxybenzoic acid. One common method involves the reaction of 4-allyloxybenzoic acid with thionyl chloride. The reaction is typically carried out at temperatures ranging from 20°C to 55°C for about 7 hours . The reaction can be represented as follows:

4-Allyloxybenzoic acid+Thionyl chloride→4-Allyloxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The benzoyl chloride group undergoes nucleophilic substitution with amines, alcohols, and phenols to form amides, esters, and aryl benzoates, respectively.

Amidation with Aminopyridines

4-Allyloxybenzoyl chloride reacts with substituted 2-aminopyridines to yield benzamide derivatives. For example:

-

Reaction with 6-methylpyridin-2-amine produces N-(6-methylpyridin-2-yl)-4-(allyloxy)benzamide (IC₅₀: 6.0 µM on α4β2 nAChRs) .

-

Replacement of the allyloxy group with propoxy reduces subtype selectivity (e.g., compound 8 loses selectivity for α4β2) .

Table 1: Amidation Reactions and Biological Activity

Esterification with Alcohols/Phenols

-

Reaction with lactic acid in tetrahydrofuran (THF) and pyridine yields esterified products .

-

In liquid crystal synthesis, it reacts with 4-hydroxyphenyl groups to form mesogenic esters (e.g., chiral monomer Mch) .

Hydrolysis

The benzoyl chloride moiety hydrolyzes in aqueous conditions to regenerate 4-allyloxybenzoic acid:

This reaction is reversible under acidic or basic conditions .

Crosslinking in Polymer Chemistry

This compound serves as a crosslinking agent in liquid crystal elastomers (LCEs):

-

Reacts with hydroquinone derivatives to form polymer networks via ester linkages .

-

Crosslinking density inversely correlates with glass transition temperature (Tₐ) and isotropic temperature (Tᵢ) .

Table 2: Thermal Properties of Crosslinked Elastomers

| Crosslinking Unit (mol%) | Tₐ (°C) | Tᵢ (°C) |

|---|---|---|

| 10% | 85 | 145 |

| 20% | 78 | 138 |

| 30% | 72 | 130 |

Reactivity of the Allyloxy Group

The allyloxy substituent can participate in further transformations:

-

Oxidation : Converts to epoxides or carbonyl compounds under controlled conditions.

-

Radical Reactions : Undergoes polymerization or addition reactions in the presence of initiators (e.g., AIBN) .

Reaction Conditions and Catalysts

Scientific Research Applications

Synthesis of 4-Allyloxybenzoyl Chloride

This compound is typically synthesized through the reaction of 4-allyloxybenzoic acid with thionyl chloride. This process involves heating the acid in the presence of thionyl chloride, which facilitates the formation of the acyl chloride by replacing the hydroxyl group with a chlorine atom. The general reaction can be summarized as follows:

This method is efficient and yields high purity products suitable for further applications .

Medicinal Chemistry

One of the most notable applications of this compound is in the development of pharmaceuticals. It serves as a key intermediate in synthesizing various bioactive compounds, particularly those targeting neuronal nicotinic acetylcholine receptors (nAChRs). For instance, derivatives of this compound have been evaluated for their ability to act as negative allosteric modulators of nAChRs, showing significant selectivity towards specific receptor subtypes .

Case Study : A study demonstrated that a compound derived from this compound exhibited an IC value of 6.0 µM against human α4β2 nAChRs, indicating its potential as a therapeutic agent for conditions like nicotine addiction and anxiety disorders .

Materials Science

In materials science, this compound is utilized in the synthesis of liquid crystalline materials. These materials are essential for developing advanced display technologies and sensors due to their unique optical properties and responsiveness to external stimuli. The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties while providing liquid crystalline behavior .

Table: Properties of Liquid Crystalline Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Optical Clarity | Excellent |

| Response Time | Fast |

Organic Synthesis

As a reagent, this compound is employed in various organic synthesis reactions, including acylation processes. Its ability to form acyl derivatives makes it valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals. It can also be used in coupling reactions to attach allyloxy groups to other substrates, thereby modifying their chemical properties for specific applications .

Mechanism of Action

The mechanism of action of 4-allyloxybenzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride moiety is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

4-Allyloxybenzoyl Chloride

- Synthesis : Prepared from 4-allyloxybenzoic acid and SOCl₂. The allyloxy group is introduced via alkylation of 4-hydroxybenzoic acid with allyl bromide, though ester byproducts (e.g., 4-allyloxybenzoate esters) may form and require hydrolysis .

- Reactivity : The allyloxy substituent is electron-donating via resonance (+M effect), which slightly deactivates the carbonyl carbon toward nucleophilic attack. However, the allyl group’s π-electrons may participate in conjugation, offering opportunities for further functionalization (e.g., olefin metathesis) .

4-Chlorobenzoyl Chloride

- Synthesis : Derived from 4-chlorobenzoic acid and SOCl₂ .

- Reactivity : The electron-withdrawing chloro group (-Cl) increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution (e.g., faster amidation compared to allyloxy derivatives) .

4-Methoxybenzoyl Chloride (Anisoyl Chloride)

- Synthesis : Produced similarly from 4-methoxybenzoic acid and SOCl₂ .

- Reactivity : The methoxy group (-OCH₃) is strongly electron-donating (-M effect), reducing electrophilicity and slowing reactions like hydrolysis or alcoholysis compared to 4-chloro and 4-allyloxy analogs .

4-Pentylbenzoyl Chloride

- Synthesis : Requires oxalyl chloride (ClCO)₂O instead of SOCl₂, with excess reagent needed for optimal yields (75.3% for pentyl substitution) .

Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | Key Reactivity Traits |

|---|---|---|---|---|

| This compound | -OCH₂CH=CH₂ | 196.63 | Not reported | Moderate reactivity; allyl group allows post-functionalization |

| 4-Chlorobenzoyl chloride | -Cl | 175.00 | 86 (at 2.1 mmHg) | High electrophilicity; rapid nucleophilic substitution |

| 4-Methoxybenzoyl chloride | -OCH₃ | 170.59 | 115 (at 1.6 mmHg) | Low reactivity due to strong -M effect |

| 4-Pentylbenzoyl chloride | -C₅H₁₁ | 226.73 | 136 (at 3.2 mmHg) | Steric hindrance reduces reaction rates |

Data compiled from .

Biological Activity

4-Allyloxybenzoyl chloride is an organic compound with the molecular formula CHClO. It is primarily used in organic synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

This compound is synthesized from 4-allyloxybenzoic acid using thionyl chloride. The reaction proceeds as follows:

This compound features a benzoyl chloride moiety, which is known for its reactivity and ability to participate in acylation reactions.

Cytotoxicity and Genotoxicity

The genotoxic potential of related compounds has been documented. For instance, benzyl chloride has been shown to induce DNA damage and mutations in bacterial systems . Although direct studies on this compound are scarce, the presence of the benzoyl group raises concerns regarding its cytotoxic effects, warranting further investigation.

Study on Antitumor Activity

A recent study explored the antitumor potential of various benzoyl derivatives, including those structurally similar to this compound. The study found that these compounds could inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Apoptosis induction, cell cycle arrest |

| Benzyl Chloride | TBD | DNA damage, mutagenesis |

Research on Environmental Impact

A study highlighted the environmental implications of chlorinated compounds, including their persistence and bioaccumulation in aquatic systems. These findings suggest that compounds like this compound may pose risks not only to human health but also to ecological systems .

Metabolism and Toxicology

The metabolism of chlorinated compounds typically involves hepatic biotransformation pathways, leading to the formation of reactive metabolites. For example, benzyl chloride is metabolized to form N-acetyl-S-benzylcysteine, which can interact with cellular macromolecules . Understanding the metabolic pathways of this compound is crucial for assessing its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.